molecular formula C18H21F3N4O B5321941 {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

Cat. No. B5321941
M. Wt: 366.4 g/mol
InChI Key: GAWTULXALKQBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol involves the inhibition of monoamine oxidase A and B enzymes. These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can alleviate the symptoms of depression, anxiety, and Parkinson's disease. Additionally, the compound has been found to exhibit antioxidant activity, which can protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol in lab experiments is its potent inhibitory activity against monoamine oxidase A and B enzymes. This activity makes the compound a valuable tool for studying the metabolism of neurotransmitters in the brain. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol. One of the directions is the development of novel derivatives of the compound with improved potency and selectivity towards monoamine oxidase A and B enzymes. Another direction is the study of the compound's potential applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, the compound's antioxidant activity can be further explored for its potential applications in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research on the compound's potential applications in the treatment of neurological disorders and neurodegenerative diseases can lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol has been achieved using various methods. One of the commonly used methods is the reaction of 4-(2-(trifluoromethyl)benzyl)piperidine with 2-chloropyrimidine-4-amine in the presence of a base and a catalyst. The reaction yields the desired product in good yields and high purity. Another method involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent inhibitory activity against certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This activity makes the compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

[1-(4-aminopyrimidin-2-yl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c19-18(20,21)14-4-2-1-3-13(14)11-17(12-26)6-9-25(10-7-17)16-23-8-5-15(22)24-16/h1-5,8,26H,6-7,9-12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWTULXALKQBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)C3=NC=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.